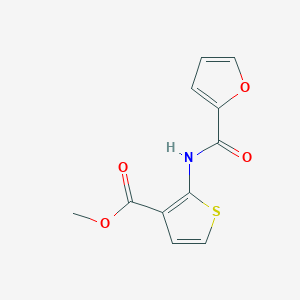

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate

Description

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate (CAS: 1038982-09-0) is a heterocyclic compound featuring a thiophene core substituted with a methyl ester at position 3 and a furan-2-carboxamido group at position 2. This structure combines electron-rich aromatic systems (thiophene and furan) with polar functional groups (ester and amide), making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

methyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYQRHLZKYCWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325299 | |

| Record name | methyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

271778-22-4 | |

| Record name | methyl 2-(furan-2-carbonylamino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate typically involves the reaction of furan-2-carboxylic acid with thiophene-3-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiophene rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of thiophene-3-carboxylate derivatives. Key structural analogues include:

Key Observations :

- Ring Modifications : Fused rings (e.g., cyclopentane in or tetrahydrobenzo in ) introduce steric constraints and alter electron distribution, affecting reactivity and binding affinity.

- Polar Functional Groups : Carboxylic acid (in ) or amide groups (in ) improve water solubility, critical for bioavailability in drug design.

Comparison with Analogues :

- Compound 2 uses a tetrahydrobenzo[b]thiophene intermediate and reacts with cyclohexenyl anhydride, requiring reflux conditions and HPLC purification (67% yield).

- Ethyl 2-(furan-2-carboxamido)-4-(p-tolyl)thiophene-3-carboxylate involves Suzuki coupling for p-tolyl introduction, a step absent in the target compound’s synthesis.

Physicochemical Properties

Biological Activity

Methyl 2-(furan-2-carboxamido)thiophene-3-carboxylate is an organic compound with significant biological activity, particularly in medicinal chemistry. This article provides a detailed overview of its biological effects, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound can be classified as a thiophene derivative characterized by the presence of a thiophene ring fused with furan and carboxamide functionalities. Its molecular formula is with a molecular weight of approximately 239.25 g/mol. The compound's structure allows for various chemical interactions, making it a candidate for multiple pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets such as enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition : It may inhibit enzymes that are critical for various metabolic pathways, potentially leading to therapeutic effects against diseases like tuberculosis.

- Receptor Modulation : The compound has been shown to modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against several pathogens, demonstrating effectiveness comparable to established antimicrobial agents.

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) < 1 μg/mL | |

| Fungal strains | Effective at low concentrations |

Anti-inflammatory and Anticancer Potential

The compound is being investigated for its anti-inflammatory properties and potential as an anticancer agent. Studies have suggested that it may modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A study evaluated the activity of thiophene derivatives, including this compound, against M. tuberculosis. The results indicated a strong correlation between structural modifications and enhanced biological activity, with select compounds showing MIC values significantly lower than standard treatments like isoniazid and rifampicin .

- SAR Optimization : Structure-Activity Relationship (SAR) studies highlighted the importance of specific functional groups in enhancing the compound's efficacy against bacterial strains. Modifications at the thiophene core were found to improve potency while maintaining low cytotoxicity in mammalian cells .

- Toxicity Assessments : Toxicity studies conducted on Vero cells indicated that this compound has a favorable selectivity index, suggesting a good safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.